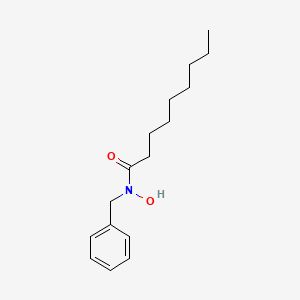![molecular formula C22H17NO B14416671 5-([1,1'-Biphenyl]-4-yl)-2-(3-methylphenyl)-1,3-oxazole CAS No. 83959-82-4](/img/structure/B14416671.png)
5-([1,1'-Biphenyl]-4-yl)-2-(3-methylphenyl)-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-([1,1’-Biphenyl]-4-yl)-2-(3-methylphenyl)-1,3-oxazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl group and a 1,3-oxazole ring, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-([1,1’-Biphenyl]-4-yl)-2-(3-methylphenyl)-1,3-oxazole typically involves the reaction of biphenyl derivatives with oxazole precursors under controlled conditions. Common synthetic routes include:
Cyclization Reactions: Utilizing biphenyl carboxylic acids and amines to form the oxazole ring.
Condensation Reactions: Combining biphenyl aldehydes with 3-methylphenyl derivatives in the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization and condensation reactions, optimized for yield and purity. The use of high-pressure reactors and advanced purification techniques ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
5-([1,1’-Biphenyl]-4-yl)-2-(3-methylphenyl)-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form oxides.
Reduction: Using reducing agents to modify the oxazole ring.
Substitution: Halogenation and nitration reactions on the biphenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitric acid.
Major Products
Scientific Research Applications
5-([1,1’-Biphenyl]-4-yl)-2-(3-methylphenyl)-1,3-oxazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 5-([1,1’-Biphenyl]-4-yl)-2-(3-methylphenyl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
N,N′-diphenyl-N,N′-bis(3,3′-methylphenyl)-[(1,1′-biphenyl)]-4,4′-diamine: Known for its hole transport properties in electronic materials.
Tris(methylphenyl)phosphate: Used as a flame retardant and plasticizer.
Uniqueness
5-([1,1’-Biphenyl]-4-yl)-2-(3-methylphenyl)-1,3-oxazole stands out due to its unique combination of a biphenyl group and an oxazole ring, offering distinct chemical and physical properties
Properties
CAS No. |
83959-82-4 |
|---|---|
Molecular Formula |
C22H17NO |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-(3-methylphenyl)-5-(4-phenylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C22H17NO/c1-16-6-5-9-20(14-16)22-23-15-21(24-22)19-12-10-18(11-13-19)17-7-3-2-4-8-17/h2-15H,1H3 |
InChI Key |
LGOWJQHJUUYSQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC=C(O2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-phenyl-1H-pyrrole-3-carbonitrile](/img/structure/B14416588.png)
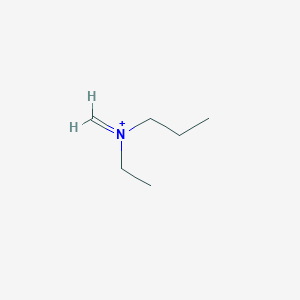
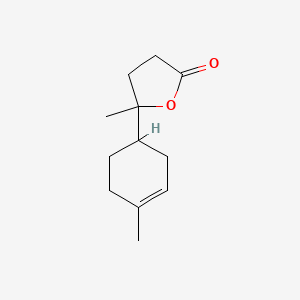
![1-[4-(3-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14416624.png)
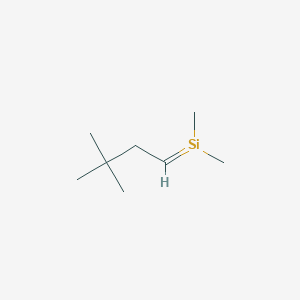


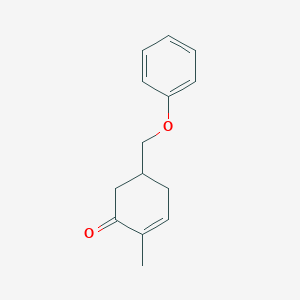
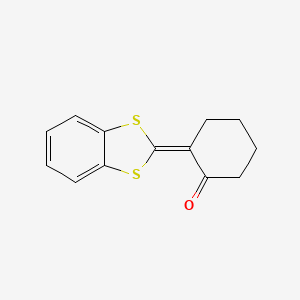
![Dimethyl 2-cyano-3-[(trimethylsilyl)oxy]but-2-enedioate](/img/structure/B14416643.png)
![Silane, (1,1-dimethylethyl)dimethyl[(1-methylene-2-propenyl)oxy]-](/img/structure/B14416648.png)

![2-{[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]methyl}oxirane](/img/structure/B14416663.png)
